Bromanilic acid

Analytical chemistry Molybdenum determination Spectrophotometry

Bromanilic acid (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a halogenated anilic acid derivative of the p-benzoquinone class. As a dibromo-substituted quinoid compound with a molecular formula of C₆H₂Br₂O₄ and a molecular weight of 297.89 g/mol, it exhibits a crystalline solid morphology at ambient conditions with a melting point of 270 °C and a density of approximately 2.53 g/cm³.

Molecular Formula C6H2Br2O4
Molecular Weight 297.89 g/mol
CAS No. 4370-59-6
Cat. No. B121760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromanilic acid
CAS4370-59-6
Synonyms2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione;  2,5-Dibromo-3,6-dihydroxy-p-benzoquinone;  2,5-Dibromo-3,6-dihydroxyquinone;  2,5-Dihydroxy-3,6-dibromo-1,4-benzoquinone;  NSC 36928
Molecular FormulaC6H2Br2O4
Molecular Weight297.89 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Br)O)Br)O
InChIInChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
InChIKeyGMZWPTALVQRAFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromanilic Acid (CAS 4370-59-6) Technical Comparison for Scientific Procurement


Bromanilic acid (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a halogenated anilic acid derivative of the p-benzoquinone class. As a dibromo-substituted quinoid compound with a molecular formula of C₆H₂Br₂O₄ and a molecular weight of 297.89 g/mol, it exhibits a crystalline solid morphology at ambient conditions with a melting point of 270 °C and a density of approximately 2.53 g/cm³ [1]. Its crystal structure (monoclinic, space group P2₁/n, a = 803.6 pm, b = 548.0 pm, c = 895.2 pm, β = 99.43°) has been refined by single-crystal X-ray diffraction methods . The compound functions as a reducible quinonic ligand capable of forming 1:1 complexes with transition metal ions in aqueous acidic media, and participates in hydrogen-bonded supramolecular architectures via its two hydroxyl groups [2].

Why Bromanilic Acid Cannot Be Interchanged with Chloranilic Acid or Unsubstituted Anilic Acids


Halogenated anilic acids are not functionally interchangeable despite their apparent structural homology. The substitution of bromine for chlorine or hydrogen introduces non-linear perturbations across multiple performance-critical dimensions: first acid dissociation constants (pK₁) differ by a factor of approximately 2 (0.22 for bromanilic acid vs. 0.45 for chloranilic acid), which alters metal-chelate complexation equilibria in strongly acidic media and directly impacts analytical method accuracy [1]. Concurrently, the heavier bromine substituent increases electron density on the quinoid ring, modifies steric profiles, and shifts hydrogen-bond geometries in supramolecular co-crystals—differences that propagate to tunable ferroelectric Curie points (T_c > 420 K for the dppz–bromanilic acid salt vs. 402 K for the chloranilic acid analog) [2]. These interdependent effects mean that substitution with the chlorinated analog, or with the non-halogenated parent 2,5-dihydroxy-p-benzoquinone, may yield functionally divergent outcomes in analytical selectivity, thermal stability, and solid-state electronic behavior. The evidence that follows quantifies these distinctions across five performance dimensions.

Quantitative Differentiation Evidence for Bromanilic Acid Against Closest Analogs


Spectrophotometric Molybdenum(VI) Determination: Superior Accuracy Over Chloranilic Acid at 1 mg/L

Bromanilic acid (H₂B) demonstrates measurably improved accuracy over chloranilic acid (H₂C) for the spectrophotometric determination of molybdenum(VI) in strongly acidic perchlorate media. The enhanced performance at elevated acidities is mechanistically attributed to the lower first acid dissociation constant (pK₁) of bromanilic acid compared to its chlorinated analog [1].

Analytical chemistry Molybdenum determination Spectrophotometry Metal complexation

Hydrogen-Bond Geometry in TMP Co-Crystals: Distinct Dimeric Unit Architecture

In 2,3,5,6-tetramethylpyrazine (TMP) co-crystals, bromanilic acid (BRA) forms a characteristic dimeric unit wherein two BRA⁻ anions are interconnected by two O–H···O hydrogen bonds with a bond length of 2.646(2) Å, while cation–anion pairs are linked by strong N⁺–H···O⁻ hydrogen bonds of 2.657(2) Å [1]. Inelastic neutron backscattering spectroscopy revealed that the TMP·chloranilic acid (TMP·CLA) complex exhibits four distinct tunneling signals (indicating four inequivalent methyl group environments), whereas the TMP·bromanilic acid (TMP·BRA) complex shows no resolvable tunneling splitting—a spectroscopic distinction attributed to the heavier bromine substituent [2].

Supramolecular chemistry Crystal engineering Hydrogen bonding Neutron spectroscopy

Thermal Stability of Divalent Metal Chelate Polymers: Comparative TGA/DTA Investigation

Polymeric chelates of bromanilic acid with divalent copper, cobalt, nickel, zinc, and lead have been synthesized and characterized by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The thermal decomposition profiles and infrared spectral signatures were systematically compared with those of chelates derived from 2,5-dihydroxy-p-benzoquinone (the unsubstituted parent) and chloranilic acid [1]. Notably, attempts to synthesize the beryllium chelate of bromanilic acid were unsuccessful, whereas the comparative study encompasses a broader ligand-metal coordination landscape [2].

Coordination polymers Thermal analysis Metal chelates Infrared spectroscopy

Room-Temperature Ferroelectricity with Elevated Curie Point in dppz Supramolecular Salts

The 1:1 proton-transferred salt [H-dppz][Hba] (H₂ba = bromanilic acid) exhibits room-temperature ferroelectricity with a spontaneous polarization (Pₛ) of 3–4 μC/cm² oriented along the hydrogen-bonded chains. Critically, this ferroelectric phase is maintained up to a Curie temperature (T_c) exceeding 420 K, which is at least 18 K higher than the T_c of 402 K observed for the structurally analogous [H-dppz][Hca] salt derived from chloranilic acid [1]. The elevated T_c in the bromanilic acid system is attributed to elongated hydrogen bonds that stabilize the proton-ordered state against thermal agitation [2].

Organic ferroelectrics Supramolecular crystals Proton transfer Dielectric materials

Charge-Transfer Behavior in Ferrocenylpyrimidine Supramolecular Assemblies

A hydrogen-bonded supramolecular complex of ferrocenylpyrimidine (FcPM) and bromanilic acid (BA), formulated as [FcPM](BA)(acetone)₀.₅, was crystallographically characterized and found to form one-dimensional zigzag chains via OH···N hydrogen bonds. The BA molecules stack into one-dimensional columns without observable charge transfer between the FcPM donor and BA acceptor [1]. This behavior stands in contrast to the ionic complex formed between decamethylferrocene and bromanilic acid (where full electron transfer yields a decamethylferrocenium cation and deprotonated BA anion), and also differs from the neutral chloranilic acid–decamethylferrocene complex, which incorporates solvated water molecules in its hydrogen-bonded supramolecular architecture [2].

Organometallic chemistry Hydrogen-bonded assemblies Ferrocene derivatives Crystal engineering

Evidence-Backed Application Scenarios for Bromanilic Acid Procurement


Trace Molybdenum(VI) Spectrophotometric Determination in High-Acidity Matrices

Analytical laboratories performing spectrophotometric quantification of molybdenum(VI) in strongly acidic perchlorate media (3 M or 1.4 M HClO₄) should prioritize bromanilic acid over chloranilic acid. The method, performed at λ = 340 nm, yields measurably improved accuracy at concentrations near 1 mg/L, a difference mechanistically rooted in the lower pK₁ value (0.22 vs. 0.45) that optimizes 1:1 complex formation equilibria under high-proton-activity conditions [1].

High-Temperature Organic Ferroelectric Device Materials with Extended Operational Range

For supramolecular ferroelectric devices requiring operation above 400 K, bromanilic acid-based proton-transferred salts (e.g., [H-dppz][Hba]) provide a 4–5% elevated thermal ceiling relative to chloranilic acid analogs. With a Curie temperature exceeding 420 K and a room-temperature spontaneous polarization of 3–4 μC/cm², these materials maintain ferroelectric order at temperatures where the chloranilic acid counterpart (T_c = 402 K) has already transitioned to a paraelectric phase [2].

Crystal Engineering of TMP Co-Crystals with Suppressed Methyl Group Tunneling

In the design of 2,3,5,6-tetramethylpyrazine (TMP) co-crystalline materials where methyl group rotational dynamics influence solid-state NMR relaxation or dielectric response, bromanilic acid offers a distinct spectroscopic signature. Unlike the TMP·chloranilic acid complex—which exhibits four resolvable tunneling splitting signals in inelastic neutron scattering—the TMP·bromanilic acid complex displays no detectable tunneling splitting, a consequence of the heavier bromine substituent modifying the local potential energy landscape for methyl rotation [3].

Synthesis of Thermally Stable Divalent Metal Coordination Polymers

Researchers synthesizing coordination polymers with Cu(II), Co(II), Ni(II), Zn(II), or Pb(II) can leverage bromanilic acid as a bridging ligand to obtain chelate polymers with thermal decomposition profiles distinct from those derived from 2,5-dihydroxy-p-benzoquinone or chloranilic acid. TGA/DTA and IR spectral comparisons provide a basis for selecting the anilic acid ligand that yields the optimal thermal stability window for the target metal center [4]. Note that Be(II) chelate formation was unsuccessful with bromanilic acid, guiding synthetic planning.

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